molecular formula C22H18N2O2S B7750827 6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one

6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B7750827
M. Wt: 374.5 g/mol
InChI Key: MOYZJEIGTIRPEP-UHFFFAOYSA-N
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Description

6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant like calcium chloride in solvents such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar compounds to 6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives such as:

Properties

IUPAC Name

6-methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-14-8-10-17(11-9-14)19-15(2)27-21-20(19)22(26)24(13-23-21)12-18(25)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYZJEIGTIRPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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